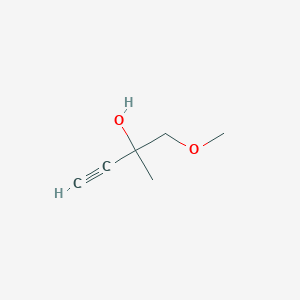

1-Methoxy-2-methylbut-3-yn-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methoxy-2-methylbut-3-yn-2-ol is an organic compound with the molecular formula C6H10O2. It is a liquid at room temperature and is known for its use as an intermediate in various chemical syntheses. This compound is particularly notable for its role in the synthesis of VEGF receptor kinase inhibitors, which are used in therapeutic applications .

Métodos De Preparación

1-Methoxy-2-methylbut-3-yn-2-ol can be synthesized through several methods. One common synthetic route involves the condensation of acetylene and acetone, a reaction that can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . Industrial production methods often utilize these reactions due to their efficiency and scalability.

Análisis De Reacciones Químicas

1-Methoxy-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles. Common reagents used in these reactions include palladium catalysts for coupling reactions and hydrogenation catalysts like Raney nickel for reduction reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Safety

1-Methoxy-2-methylbut-3-yn-2-ol is characterized by its alkyne functional group, which imparts significant reactivity. It is classified as a combustible liquid and can cause skin irritation upon contact . Understanding these properties is crucial for safe handling in laboratory settings.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Alkynylation Reactions : The compound can be utilized in alkynylation processes to introduce alkyne functionalities into aromatic systems. This is particularly useful in synthesizing complex organic molecules .

- Synthesis of Enynes and Enediynes : The compound plays a role in the formation of enyne and enediyne structures, which are valuable in synthetic organic chemistry due to their reactivity and utility in further transformations .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug development:

- Anticancer Research : Its derivatives have been studied for their biological activity against cancer cells. The compound's ability to form reactive intermediates makes it a candidate for developing novel anticancer agents .

Material Science

The compound's unique properties also extend to material science:

- Polymer Chemistry : this compound can be used as a monomer or additive in polymer synthesis, contributing to the development of new materials with desirable mechanical and thermal properties .

Case Study 1: Alkynylation of Arenes

A significant study highlighted the use of this compound in the palladium-catalyzed alkynylation of bromopyridines. This method demonstrated high yields and selectivity, showcasing the compound's effectiveness as a building block for synthesizing complex molecules .

Case Study 2: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. These findings suggest that the compound could be pivotal in developing new therapeutic agents targeting cancer .

Mecanismo De Acción

The mechanism of action of 1-Methoxy-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of VEGF receptor kinase inhibitors, the compound acts as an intermediate that facilitates the inhibition of VEGF receptors, thereby blocking the signaling pathways that promote angiogenesis in tumors .

Comparación Con Compuestos Similares

1-Methoxy-2-methylbut-3-yn-2-ol can be compared with similar compounds such as:

2-Methylbut-3-yn-2-ol: This compound is also used as a precursor in organic synthesis and shares similar chemical properties.

tert-Amyl alcohol (2-Methylbutan-2-ol): This compound is used as a solvent and has applications in both industrial and research settings. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of VEGF receptor kinase inhibitors, which distinguishes it from other similar compounds.

Actividad Biológica

Overview

1-Methoxy-2-methylbut-3-yn-2-ol, a compound with the molecular formula C6H10O2, is recognized for its role as an intermediate in various chemical syntheses, particularly in the production of biologically active compounds. Its unique structure, featuring a methoxy group and an alkyne functionality, enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C6H10O2

- CAS Number : 42841-64-5

- Physical State : Liquid at room temperature

This compound participates in several chemical reactions, including:

- Mannich Reaction : This reaction is crucial for synthesizing amines and can be utilized to create complex molecular structures.

- Favorskii Reaction : It serves as a precursor for generating terpenes and terpenoids, which are significant in pharmaceuticals and agrochemicals.

The compound's biochemical pathways involve its transformation into various derivatives that exhibit biological activity, particularly in inhibiting vascular endothelial growth factor (VEGF) receptor kinase, which is vital in cancer treatment.

Anticancer Properties

Research indicates that derivatives of this compound are being explored for their potential anticancer activities. Specifically, they are involved in the synthesis of VEGF receptor kinase inhibitors, which play an essential role in tumor growth and metastasis. The inhibition of VEGF signaling pathways can lead to reduced tumor vascularization and growth.

Cytotoxicity Studies

A study examining the cytotoxic effects of related compounds demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar alkynyl alcohols showed IC50 values ranging from 0.63 μg/mL to higher concentrations depending on structural modifications. This suggests that this compound and its derivatives may possess potent biological activities worth further exploration .

Synthesis and Applications

This compound is utilized in various synthetic pathways:

- Synthesis of Triazoles : The compound is employed in microwave-assisted synthesis to produce 1-monosubstituted 1,2,3-triazoles with good yields within short reaction times.

- Precursor for Terpenes : It serves as a precursor for the industrial production of terpenes and terpenoids, which have diverse applications in fragrances, flavors, and pharmaceuticals.

Study on Antiplasmodial Activity

In a comparative study involving similar compounds isolated from natural sources, it was found that certain derivatives of this compound exhibited moderate antiplasmodial activity with IC50 values around 4.28 μg/mL. This indicates potential use in treating malaria .

Summary Table of Biological Activities

| Compound Name | Activity Type | IC50 Value (μg/mL) | Source |

|---|---|---|---|

| 1-Methoxy derivative A | Cytotoxicity | 0.63 | Synthesized from 1-Methoxy... |

| 1-Methoxy derivative B | Antiplasmodial | 4.28 | Isolated from Melicope moluccana |

| VEGF Receptor Kinase Inhibitor | Anticancer | N/A | Derived from 1-Methoxy... |

Propiedades

IUPAC Name |

1-methoxy-2-methylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-6(2,7)5-8-3/h1,7H,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBUUQLXYVZBJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42841-64-5 |

Source

|

| Record name | 1-methoxy-2-methylbut-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.